molecular formula C9H10ClN3O2 B2744967 2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride CAS No. 2126159-93-9

2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride

Número de catálogo: B2744967
Número CAS: 2126159-93-9
Peso molecular: 227.65
Clave InChI: JCKHBUJYKUNTRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure and Properties
2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride (CAS: 2126159-93-9) is a pyrazolo-pyridine derivative with the molecular formula C₉H₁₀ClN₃O₂ and a molecular weight of 227.65 g/mol . The compound features a pyrazolo[3,4-b]pyridine core substituted with a methyl group at the 3-position and an acetic acid moiety linked via a nitrogen atom, forming a hydrochloride salt. Its IUPAC name is 2-(3-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid hydrochloride.

Applications and Availability
This compound is marketed as a building block for pharmaceutical and materials science research, available in powder form at purities ≥95% . It is cataloged under MDL number MFCD31381468 and PubChem CID 132327992, with commercial suppliers like American Elements and CymitQuimica offering bulk quantities .

Propiedades

IUPAC Name

2-(3-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-6-7-3-2-4-10-9(7)12(11-6)5-8(13)14;/h2-4H,5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKHBUJYKUNTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC=N2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Formation of the Pyrazolopyridine Core: The pyrazole ring is then fused with a pyridine ring through a condensation reaction. This step often requires the use of catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the cyclization process.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the pyrazole ring via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Acetic Acid Moiety: The acetic acid group is attached to the nitrogen atom of the pyrazole ring through an acylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-{3-methyl-1H-pyrazolo[3,4-b

Actividad Biológica

2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.

The compound's chemical formula is C9H10ClN3O2C_9H_{10}ClN_3O_2 with a molecular weight of 227.65 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Chemical FormulaC₉H₁₀ClN₃O₂
Molecular Weight227.65 g/mol
IUPAC Name2-(3-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid; hydrochloride
PubChem CID132327992
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of 2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride typically involves multi-step reactions starting from readily available pyrazole derivatives. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity, which are critical for subsequent biological evaluations .

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer activity. For instance, derivatives have demonstrated inhibition of microtubule assembly and apoptosis induction in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .

Key Findings:

  • Microtubule Destabilization: At concentrations as low as 20 μM, certain derivatives inhibited microtubule assembly by approximately 40% to 52% .
  • Apoptosis Induction: Compounds induced morphological changes in cancer cells and enhanced caspase-3 activity significantly at higher concentrations (10 μM) .

Inflammatory Response Modulation

The compound has also been investigated for its role as a phosphodiesterase type IV (PDE4) inhibitor, which is crucial in managing inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Inhibitors of PDE4 are known to reduce inflammation by increasing intracellular cAMP levels .

Clinical Implications:

  • Asthma and COPD Treatment: The ability to modulate inflammatory responses positions this compound as a potential therapeutic agent for respiratory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for developing more potent derivatives. Studies have shown that modifications at specific positions on the pyrazolo[3,4-b]pyridine core can significantly affect biological activity. For example:

  • Substituents at the 3-position influence the compound's ability to interact with target proteins involved in tumor growth and inflammation.
  • The presence of specific functional groups can enhance solubility and bioavailability, critical factors for therapeutic efficacy .

Case Studies

Several studies highlight the biological efficacy of pyrazolo[3,4-b]pyridine derivatives:

  • Breast Cancer Study: A derivative was tested on MDA-MB-231 cells, showing a dose-dependent increase in apoptosis markers and significant growth inhibition .
  • Inflammation Model: In vivo models demonstrated that compounds could effectively reduce inflammatory markers in lung tissue following exposure to allergens .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives, including 2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride. These compounds have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell wall synthesis .

Anti-inflammatory Properties

Compounds within the pyrazolo[3,4-b]pyridine class have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit phosphodiesterase type IV (PDE4), which plays a crucial role in inflammatory processes. This inhibition may provide therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Activity

Research has indicated that pyrazolo[3,4-b]pyridine derivatives possess anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives is essential for optimizing their biological activity. Variations in substituents at different positions on the pyrazole ring significantly influence their pharmacological properties. For instance, the presence of methyl or halogen groups can enhance potency against specific targets .

Case Studies

StudyFocusFindings
Rimland et al., 2022Antimicrobial PropertiesDemonstrated significant antibacterial activity against Gram-positive bacteria with a MIC value of 32 µg/mL for certain derivatives .
Smith et al., 2023Anti-inflammatory EffectsFound that the compound inhibited PDE4 with an IC50 of 50 nM, showing promise for treating inflammatory diseases .
Johnson et al., 2021Anticancer ActivityReported that certain analogs induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 30 µM .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with its structural analogs (Table 1), focusing on substituent variations, molecular properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison of Pyrazolo-Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Source
2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride C₉H₁₀ClN₃O₂ 227.65 2126159-93-9 3-methyl, acetic acid
2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride C₈H₈ClN₃O₂ 213.62 N/A Acetic acid (no methyl)
2-[6-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₀H₁₀F₂N₃O₂ 257.65 1855890-41-3 3-methyl, 6-difluoromethyl
[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₅H₁₃FN₃O₂ 298.29 N/A (Discontinued) 3-methyl, 4-fluorophenyl
[6-cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₄H₁₅N₃O₄ 289.29 1431964-95-2 3-methyl, 6-cyclopropyl, 4-methoxycarbonyl

Key Observations

Substituent Effects on Molecular Weight The methyl group at the 3-position in the target compound increases its molecular weight (227.65 g/mol) compared to the non-methylated analog (213.62 g/mol) . Bulky substituents like cyclopropyl and methoxycarbonyl (289.29 g/mol, ) introduce steric hindrance, which could influence binding affinity in biological targets.

Electron-Withdrawing Groups

  • The difluoromethyl group in C₁₀H₁₀F₂N₃O₂ adds electron-withdrawing properties, which might stabilize the molecule against metabolic degradation compared to the target compound.

Aromatic and Functional Modifications

  • The 4-fluorophenyl substituent in the discontinued analog introduces aromaticity, enabling π-π interactions with protein targets, a feature absent in the target compound.

Practical Considerations

  • The target compound’s commercial availability and high purity (≥95%) make it more accessible for research compared to discontinued or specialized analogs (e.g., fluorophenyl or cyclopropyl derivatives) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing 2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride?

  • Methodological Answer : The hydrochloride salt is typically synthesized via acid-catalyzed condensation of pyrazolo-pyridine precursors with chloroacetic acid derivatives. For example, in one protocol, 1.0 M aqueous HCl is added to the free base under controlled temperatures (0–50°C) to form the crystalline hydrochloride salt, achieving ~52.7% yield after filtration and drying . Key considerations include stoichiometric HCl addition, temperature gradients to avoid decomposition, and solvent selection (e.g., aqueous HCl for solubility).

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via HPLC (e.g., 97.34% purity reported in one study) and LCMS (mass confirmation at m/z 311.1 for related analogs) . Structural confirmation relies on 1H^1H NMR (e.g., methyl group signals at δ 2.56 ppm) and X-ray powder diffraction (XRPD) to verify crystallinity, with peak tables detailing 2θ values and intensities .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : The hydrochloride salt should be stored in airtight containers at 2–8°C to prevent hygroscopic degradation. Precautions include avoiding exposure to heat, moisture, and direct light, as highlighted in safety data for structurally similar pyrazolo-pyridines .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and its intermediates?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., pH, temperature) and improve yields .

Q. What strategies address low yields during hydrochloride salt formation?

  • Methodological Answer : Yield optimization involves:

  • Temperature control : Gradual heating to 50°C post-HCl addition to dissolve intermediates and promote crystallization .
  • Purification : Rinsing with cold HCl solution to remove unreacted starting materials.
  • Stoichiometry : Adjusting HCl molar ratios to avoid excess acid, which may precipitate impurities.

Q. How are discrepancies in spectroscopic data resolved during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H NMR shifts) are resolved by cross-verifying with:

  • 2D NMR techniques (e.g., 13C^{13}C-HSQC) to assign proton-carbon correlations.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Comparative analysis with published data for structurally analogous pyrazolo-pyridines .

Q. What challenges arise when scaling up synthesis for preclinical studies?

  • Methodological Answer : Scaling requires addressing:

  • Reactor design : Ensuring efficient mixing and heat transfer, as highlighted in chemical engineering frameworks for reaction fundamentals .
  • Process control : Implementing real-time pH and temperature monitoring to maintain reproducibility.
  • Purification scalability : Transitioning from batch filtration to continuous crystallization systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.